

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3,5-Trifluorophenylacetonitrile

Cat. No.: B1303387

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An important note on nomenclature: Initial searches for "2,3,5-Trifluorophenylacetonitrile" did not yield a corresponding CAS number or substantial technical data. The vast majority of scientific literature and chemical supplier databases point to 2,4,5-Trifluorophenylacetonitrile as the correct and commonly used isomer in research and development. This guide will, therefore, focus on the latter compound.

Audience: This document is intended for researchers, scientists, and drug development professionals who require detailed technical information on 2,4,5-Trifluorophenylacetonitrile.

Core Compound Identification

2,4,5-Trifluorophenylacetonitrile, also known as 2,4,5-Trifluorobenzyl cyanide, is a fluorinated aromatic nitrile.^[1] It serves as a crucial building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its stability and reactivity, making it a valuable intermediate in organic synthesis.^[1]

Quantitative Data Presentation

The following tables summarize the key physical, chemical, and spectroscopic properties of 2,4,5-Trifluorophenylacetonitrile.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |
|-----------------------------|---|-----------|
| CAS Number | 220141-74-2 | [2][3] |
| Molecular Formula | C ₈ H ₄ F ₃ N | [2][3][4] |
| Molecular Weight | 171.12 g/mol | [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Boiling Point | 78 °C at 5 mmHg | [4] |
| 214.4 ± 35.0 °C (Predicted) | [2][6] | |
| Density | 1.35 g/cm ³ | [4] |
| Refractive Index | n _{20/D} 1.47 | [4] |
| Solubility | Soluble in polar organic solvents like Chloroform (Slightly) and Methanol (Slightly).[2][5] | |

Table 2: Spectroscopic Data

Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 2,4,5-Trifluorophenylacetonitrile is not readily available in the public domain. The following table provides expected chemical shift ranges and vibrational frequencies based on the functional groups present in the molecule.

| Spectroscopy | Expected Peaks and Chemical Shifts |
|---------------------|---|
| ^1H NMR | Aromatic Protons (Ar-H): $\sim 7.0\text{-}7.5$ ppm (complex multiplets due to F-H coupling). Methylene Protons ($-\text{CH}_2-$): $\sim 3.7\text{-}4.0$ ppm (singlet or triplet, may show coupling to adjacent fluorine atoms). |
| ^{13}C NMR | Nitrile Carbon ($-\text{C}\equiv\text{N}$): $\sim 115\text{-}120$ ppm. Aromatic Carbons (Ar-C): $\sim 105\text{-}160$ ppm (multiple signals, complex splitting patterns due to C-F coupling). Methylene Carbon ($-\text{CH}_2-$): $\sim 20\text{-}30$ ppm. |
| IR Spectroscopy | Nitrile Stretch ($-\text{C}\equiv\text{N}$): Strong, sharp peak around $2240\text{-}2260\text{ cm}^{-1}$. C-F Stretch: Strong peaks in the range of $1000\text{-}1400\text{ cm}^{-1}$. Aromatic C-H Stretch: Peaks above 3000 cm^{-1} . Aromatic C=C Stretch: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region. |

Experimental Protocols

Synthesis of 2,4,5-Trifluorophenylacetonitrile

A common method for the preparation of 2,4,5-Trifluorophenylacetonitrile involves the reaction of 2,4,5-Trifluorobenzyl chloride with a cyaniding agent in an ionic liquid. This method is advantageous due to its mild reaction conditions, high product purity, and the recyclable nature of the ionic liquid solvent.

Materials:

- 2,4,5-Trifluorobenzyl chloride
- Sodium cyanide (or Potassium cyanide)
- Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate - [BMIm]PF₆)

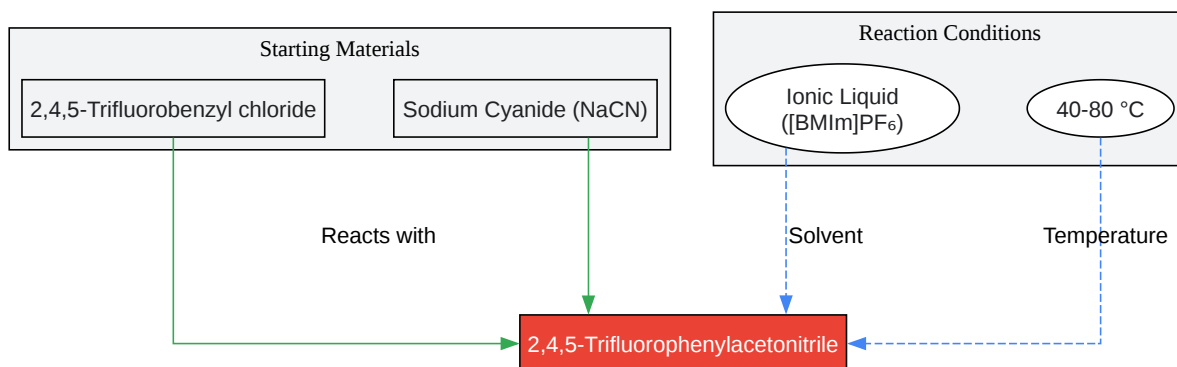
- Deionized water
- Dichloromethane

Procedure:

- In a reaction vessel, dissolve sodium cyanide in the ionic liquid. The concentration of 2,4,5-Trifluorobenzyl chloride in the ionic liquid is typically maintained between 1.5M and 2.5M.
- Heat the mixture to a temperature between 40-80 °C with stirring.
- Slowly add 2,4,5-Trifluorobenzyl chloride to the reaction mixture.
- Maintain the reaction temperature and continue stirring for a specified period to ensure the completion of the reaction.
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product, 2,4,5-Trifluorophenylacetonitrile, using an organic solvent such as dichloromethane.
- The product can be further purified by distillation or fractional crystallization to achieve a purity of greater than 99.8%.

Mandatory Visualizations

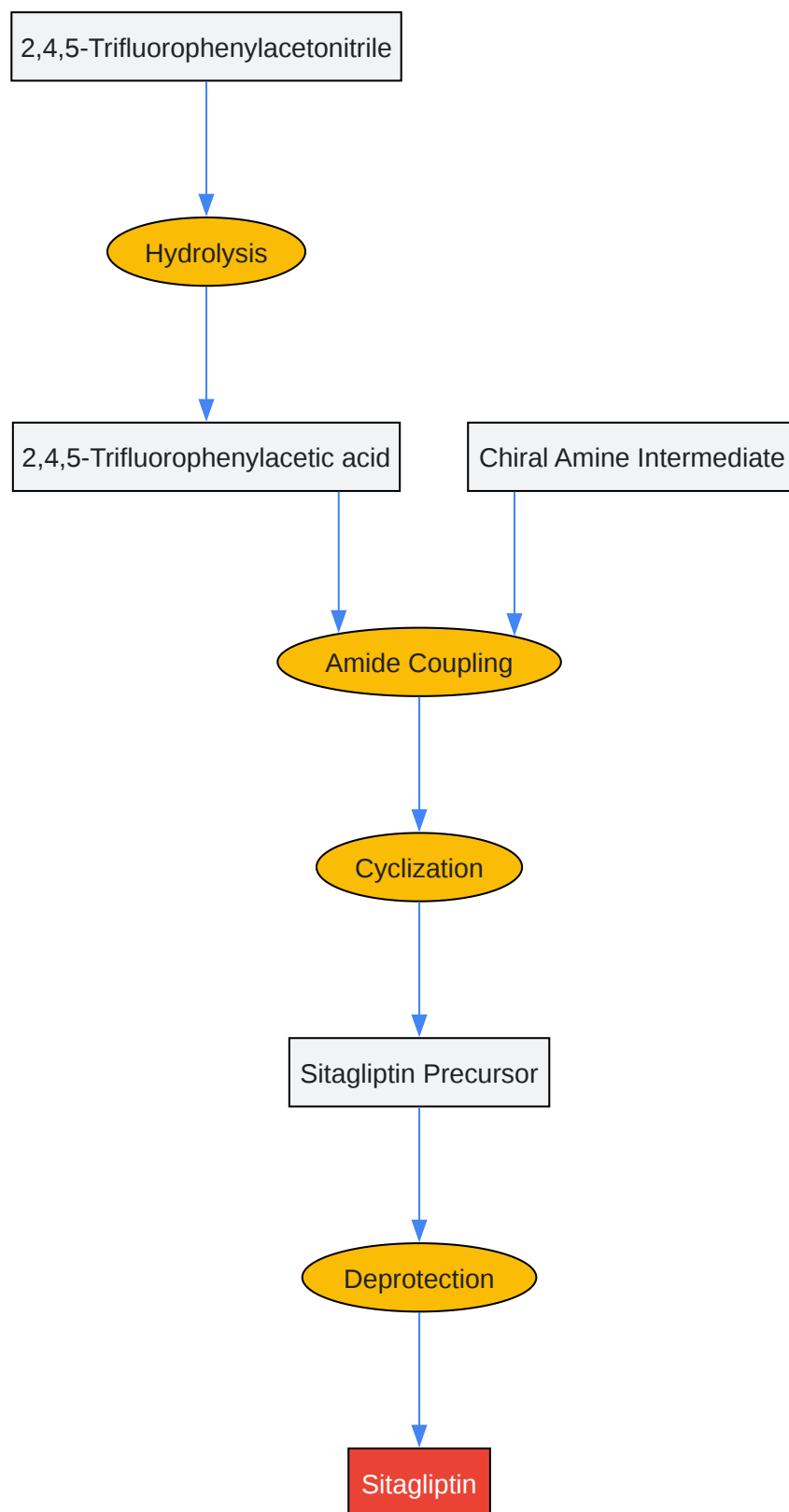
Diagram 1: Synthesis of 2,4,5-Trifluorophenylacetonitrile



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Caption: Synthetic pathway for 2,4,5-Trifluorophenylacetonitrile.

Diagram 2: Experimental Workflow for the Synthesis of Sitagliptin Intermediate



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Caption: Simplified workflow for Sitagliptin synthesis.

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